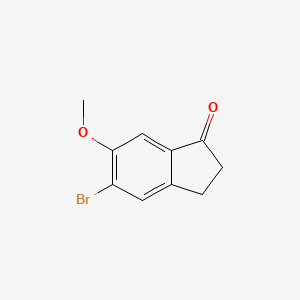

5-Bromo-6-methoxy-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZFPWKIZTDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624240 | |

| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187872-11-3 | |

| Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-METHOXY-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Functionalized Indanone Scaffold

An In-depth Technical Guide to 5-Bromo-6-methoxy-1-indanone

The 1-indanone core, a bicyclic structure featuring a benzene ring fused to a five-membered cyclopentanone, represents a "privileged scaffold" in medicinal chemistry. Its rigid framework and synthetic tractability have made it a cornerstone in the development of numerous pharmacologically active agents. Derivatives of this core are integral to drugs targeting neurodegenerative diseases, cancer, and inflammatory conditions.

This guide focuses on a particularly valuable derivative: This compound . This molecule is not merely another indanone; it is a strategically functionalized intermediate designed for versatility in synthetic chemistry and drug discovery. The presence of a methoxy group, a common feature in bioactive compounds, and a bromine atom at a key position, opens a gateway to a vast chemical space through modern cross-coupling reactions. This document provides an in-depth analysis of its physicochemical properties, a robust protocol for its characterization, and insights into its reactivity and potential applications for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical Properties

A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent experimental design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-6-methoxy-2,3-dihydroinden-1-one | |

| CAS Number | 187872-11-3 | |

| Molecular Formula | C₁₀H₉BrO₂ | |

| Molecular Weight | 241.08 g/mol | |

| Appearance | Solid | |

| Melting Point | 150-155 °C | |

| Computed XLogP3 | 2.3 | |

| InChI Key | UOPZFPWKIZTDRV-UHFFFAOYSA-N | |

| SMILES String | COc1cc2C(=O)CCc2cc1Br |

Section 2: Synthesis and Characterization

While numerous methods exist for the synthesis of the indanone core, the most reliable approach for this specific substitution pattern involves an intramolecular Friedel-Crafts acylation of a tailored precursor.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The logical precursor for this compound is 3-(3-bromo-4-methoxyphenyl)propanoic acid. The cyclization is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA), which serves as both the catalyst and solvent.

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis and Purification Protocol

Expertise in Practice: The choice of polyphosphoric acid is critical. Its high viscosity ensures an efficient reaction medium at elevated temperatures, driving the equilibrium towards the cyclized product by sequestering the water molecule that is eliminated. The temperature must be carefully controlled; insufficient heat leads to an incomplete reaction, while excessive heat can cause charring and side-product formation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), charge 3-(3-bromo-4-methoxyphenyl)propanoic acid (1.0 eq).

-

Catalyst Addition: Add polyphosphoric acid (PPA) in excess (approx. 10-20 times the weight of the acid) to the flask. The PPA should be sufficiently fluid to allow for stirring.

-

Cyclization: Heat the mixture with stirring in an oil bath to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Allow the reaction mixture to cool to approximately 60 °C. Cautiously pour the viscous mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE). The product will precipitate as a solid.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bicarbonate solution to remove any unreacted acid, and finally with more cold water.

-

Purification (Recrystallization): Dry the crude solid. The choice of solvent for recrystallization is key to obtaining high purity. Ethanol or a mixture of ethyl acetate and hexanes is often effective. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Section 3: Spectral Analysis and Structural Elucidation

No single technique can unambiguously confirm a structure. A multi-pronged approach using NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation. While specific spectra for this exact compound are not widely published, we can reliably predict its key spectral features based on established data from closely related analogs.

| Technique | Predicted Key Features and Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 ppm (s, 1H): Aromatic proton at C4, deshielded by the adjacent carbonyl group. δ ~7.0 ppm (s, 1H): Aromatic proton at C7. The singlet nature arises from the lack of adjacent protons. δ ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. δ ~3.1 ppm (t, 2H): Triplet for the C3 methylene (-CH₂-) protons, adjacent to the aromatic ring. δ ~2.7 ppm (t, 2H): Triplet for the C2 methylene (-CH₂-) protons, deshielded by the carbonyl group. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~205 ppm: Carbonyl carbon (C1). δ ~155-160 ppm: Aromatic carbons attached to oxygen (C6) and bromine (C5). δ ~120-145 ppm: Other aromatic carbons. δ ~56 ppm: Methoxy carbon (-OCH₃). δ ~36 ppm: Aliphatic carbon C2. δ ~25 ppm: Aliphatic carbon C3. |

| FTIR (KBr or ATR) | ~1705 cm⁻¹: Strong, sharp absorption for the C=O (ketone) stretch. ~1590 cm⁻¹: Aromatic C=C stretching vibrations. ~1250 cm⁻¹: C-O stretching for the aryl ether. ~2950 cm⁻¹: Aliphatic C-H stretching. |

| Mass Spec. (EI) | m/z 240/242: Molecular ion peak (M⁺) showing a characteristic ~1:1 isotopic pattern, which is the definitive signature of a single bromine atom. m/z 212/214: Fragment corresponding to the loss of carbon monoxide ([M-CO]⁺), a common fragmentation pathway for ketones. |

Section 4: Chemical Reactivity and Synthetic Utility

This compound is a versatile synthetic building block precisely because its structure contains multiple, orthogonally reactive sites. Understanding these sites allows for the strategic design of complex molecular architectures.

Caption: Key reactive sites of this compound.

-

The Ketone Carbonyl (C1): This is a classic electrophilic site. It is readily susceptible to reduction by agents like sodium borohydride to form the corresponding indanol. It can also undergo reductive amination to introduce nitrogen-containing functionalities or react with organometallic reagents to form tertiary alcohols.

-

The α-Methylene (C2): The protons on the carbon adjacent to the carbonyl are acidic. They can be removed by a strong base (e.g., LDA) to form an enolate. This nucleophilic intermediate can then be used in a variety of C-C bond-forming reactions, such as alkylations and aldol condensations, to introduce substituents at the C2 position.

-

The Aryl Bromide (C5): This is arguably the most strategic functional group on the molecule for diversification. The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids introduces new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Forms C-N bonds, linking various amines to the indanone core.

-

Sonogashira Coupling: Creates C-C bonds with terminal alkynes, providing access to rigid, linear extensions.

-

This tri-functional reactivity allows for a stepwise and controlled elaboration of the indanone scaffold, making it an exceptionally powerful tool for building libraries of complex molecules for biological screening.

Section 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with the GHS07 pictogram, indicating that while not acutely toxic, it requires careful handling.

-

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302: Harmful if swallowed. Based on data for analogous compounds, it should also be considered as potentially causing skin and eye irritation.

-

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid breathing dust. Minimize dust generation during handling and weighing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

References

-

This compound | C10H9BrO2 | CID 22278718. PubChem. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]

-

SAFETY DATA SHEET. Generic SDS Provider. [Link]

-

Regioselective Synthesis of Indanones. Synlett. [Link]

-

(PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]

-

Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

- This compound 97

An In-depth Technical Guide to 5-Bromo-6-methoxy-1-indanone: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indanone Scaffold

The 1-indanone framework, a bicyclic structure featuring a benzene ring fused to a five-membered ring with a ketone, is a privileged scaffold in medicinal chemistry. Its rigid conformation and synthetic tractability make it an ideal starting point for the development of a wide range of therapeutic agents. Molecules incorporating this core structure have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] A significant breakthrough that highlighted the therapeutic potential of this scaffold was the development of Donepezil, a leading medication for the symptomatic treatment of Alzheimer's disease, which is synthesized from a dimethoxy-substituted 1-indanone precursor.[2][3] This has spurred considerable interest in variously substituted indanones as key intermediates for novel drug discovery.

This technical guide focuses on a specific, strategically functionalized derivative: 5-Bromo-6-methoxy-1-indanone . The presence of a methoxy group and a bromine atom on the aromatic ring provides a unique combination of electronic properties and reactive handles, making it a versatile building block for complex molecular architectures. This guide will provide an in-depth overview of its chemical identity, synthesis, reactivity, and applications, particularly in the context of drug development for neurodegenerative diseases.

Chemical Identity and Physicochemical Properties

CAS Number: 187872-11-3

Chemical Structure:

Figure 1. Chemical structure of this compound.

Molecular Formula: C₁₀H₉BrO₂

IUPAC Name: 5-bromo-6-methoxy-2,3-dihydroinden-1-one[4]

The structure consists of a 1-indanone core with a bromine atom at position 5 and a methoxy group at position 6 of the aromatic ring. This substitution pattern is crucial as it influences the molecule's reactivity and its potential interactions with biological targets.

| Property | Value | Source |

| Molecular Weight | 241.08 g/mol | |

| Appearance | Solid | |

| Melting Point | 150-155 °C | |

| SMILES | COc1cc2C(=O)CCc2cc1Br | [5] |

| InChI Key | UOPZFPWKIZTDRV-UHFFFAOYSA-N | [5] |

Synthesis of this compound: A Mechanistic Perspective

The primary route for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[6][7] This powerful reaction allows for the efficient construction of the bicyclic ring system. The choice of the starting material and the acid catalyst is critical and can influence the reaction's yield and regioselectivity.[8]

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available substituted benzene derivative.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (General Procedure)

The following protocol is a generalized procedure based on the well-established intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids.[7]

Materials:

-

3-(3-Bromo-4-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Triflic acid (TfOH)

-

Anhydrous dichloromethane (if using TfOH)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the 3-(3-bromo-4-methoxyphenyl)propanoic acid.

-

Cyclization with PPA:

-

Add polyphosphoric acid (PPA) to the starting material (typically in a 10:1 to 20:1 weight ratio).

-

Heat the mixture with stirring to a temperature between 80-100 °C. The viscosity of the PPA will decrease upon heating, allowing for efficient mixing.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Cyclization with TfOH:

-

Dissolve the starting material in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Triflic acid (TfOH) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the reaction. This step should be performed in a fume hood, especially when using strong acids.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Choice of Acid: Polyphosphoric acid is a common choice as it acts as both a solvent and a catalyst for the cyclization. Triflic acid is a "superacid" that can catalyze the reaction under milder temperature conditions, which can be advantageous for sensitive substrates.[7]

-

Anhydrous Conditions: The Friedel-Crafts reaction is sensitive to water, which can deactivate the acid catalyst. Therefore, using anhydrous solvents and reagents is crucial for achieving high yields.

-

Quenching on Ice: The addition of the hot, acidic reaction mixture to ice is a highly exothermic process. This step is performed to rapidly cool and dilute the strong acid, making it safer to handle during the subsequent neutralization and extraction steps.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by three main functional groups: the ketone, the aromatic bromine, and the activated aromatic ring. This trifecta of reactivity makes it a highly valuable intermediate.

Caption: Reactivity map of this compound.

-

Reactions at the Carbonyl Group: The ketone at the C1 position can undergo a variety of standard carbonyl reactions, such as reduction to the corresponding indanol, Wittig reactions to form exocyclic double bonds, and aldol condensations at the C2 position.

-

Reactions at the Bromine Atom: The bromine at the C5 position is a key functional handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: To introduce new aryl or vinyl substituents.[9]

-

Buchwald-Hartwig Amination: To install nitrogen-based functional groups.

-

Sonogashira Coupling: To form carbon-carbon triple bonds.

-

-

Reactions at the α-Carbon (C2): The methylene group adjacent to the carbonyl (C2) is enolizable, allowing for reactions such as alkylation and bromination. This position is often functionalized in the synthesis of Donepezil analogues.[3]

Applications in Drug Discovery: A Gateway to Neurotherapeutics

The primary application of substituted indanones, and by extension this compound, is in the synthesis of inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] A deficiency in acetylcholine is a key feature of Alzheimer's disease.

The 5,6-dimethoxy-1-indanone core is a crucial component of Donepezil, where it is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme.[2] this compound serves as a valuable precursor to a wide range of Donepezil analogues. The bromine atom can be replaced with various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and develop new multi-target-directed ligands for neurodegenerative diseases.[9] For example, new analogues have been designed and synthesized to dually inhibit both AChE and β-secretase 1 (BACE-1), another key enzyme in the pathology of Alzheimer's disease.[9]

Illustrative Synthetic Pathway to a Donepezil Analogue

The following diagram illustrates a conceptual pathway where this compound is used to generate a library of potential neurotherapeutics.

Caption: Conceptual synthetic pathway to Donepezil analogues from this compound.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for the creation of diverse molecular libraries. The presence of both a methoxy group and a bromine atom on the indanone core provides researchers with the tools to systematically explore structure-activity relationships, particularly in the pursuit of novel therapeutics for neurodegenerative disorders like Alzheimer's disease. This guide provides a foundational understanding of this valuable compound, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

Synthesis of donepezil HCl using bromodimethoxy-dihydroindenone as starting material. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. (2009). PubMed. Retrieved January 12, 2026, from [Link]

-

Saglik, B. N., Ilgin, S., & Ozkay, Y. (2016). Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity. Hilaris Publisher. Retrieved January 12, 2026, from [Link]

-

Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. (2018). PubMed. Retrieved January 12, 2026, from [Link]

-

Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. (2018). PMC. Retrieved January 12, 2026, from [Link]

-

5,6-Dimethoxy-1-indanone. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. (2025). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. Retrieved January 12, 2026, from [Link]

-

Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

-

5-Methoxy-1-indanone. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2016). PMC. Retrieved January 12, 2026, from [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved January 12, 2026, from [Link]

-

Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. Retrieved January 12, 2026, from [Link]

-

5-Methoxyindan-1-one. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. This compound | C10H9BrO2 | CID 22278718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 187872-11-3 [sigmaaldrich.com]

- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methoxy-1-indanone

Introduction

5-Bromo-6-methoxy-1-indanone is a key chemical intermediate, finding significant application in the synthesis of various pharmaceutical compounds and research chemicals. Its rigid, bicyclic structure, adorned with strategically placed functional groups—a ketone, a bromine atom, and a methoxy group—renders it a versatile scaffold for further molecular elaboration. This guide provides a comprehensive, in-depth technical overview of a reliable and well-established synthetic route to this valuable indanone derivative, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale, ensuring a thorough understanding of the entire synthetic sequence.

Strategic Synthetic Approach

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available and cost-effective starting material, 4-methoxyphenylacetic acid. The overall strategy involves:

-

Regioselective Bromination: Introduction of a bromine atom onto the aromatic ring at the position ortho to the activating methoxy group.

-

Homologation: A one-carbon chain extension of the resulting phenylacetic acid derivative to a phenylpropanoic acid.

-

Intramolecular Friedel-Crafts Acylation: Cyclization of the phenylpropanoic acid to construct the indanone ring system.

This pathway is logical and efficient, relying on well-understood and scalable chemical transformations.

Figure 1: Overall synthetic strategy for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic Acid

The initial step involves the electrophilic aromatic substitution of 4-methoxyphenylacetic acid. The methoxy group is a potent activating group and an ortho-, para-director. Due to steric hindrance from the acetic acid side chain, bromination occurs preferentially at the position ortho to the methoxy group.

Reaction Scheme:

Figure 2: Regioselective bromination of 4-methoxyphenylacetic acid.

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in glacial acetic acid (30 ml) is added dropwise to the stirred solution over a period of 30 minutes at room temperature.

-

The reaction mixture is stirred for an additional 60 minutes at room temperature, during which the color of the solution will fade.

-

The reaction mixture is then carefully poured into 500 ml of an ice-water slurry.

-

The resulting pale yellow precipitate is stirred for 10 minutes, collected by vacuum filtration, and washed with three 10 ml portions of ice-cold water.

-

The crude product is air-dried and then recrystallized from hot xylene to afford 2-(3-bromo-4-methoxyphenyl)acetic acid as a white crystalline powder.[1]

Justification of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a suitable solvent for both the starting material and the bromine, and it also serves as a mild proton source that can facilitate the reaction.

-

Stoichiometric Bromine: The use of a 1:1 molar ratio of bromine to the starting material ensures monosubstitution and minimizes the formation of dibrominated byproducts.

-

Recrystallization from Xylene: Xylene is an excellent solvent for recrystallization in this case, as it allows for the effective removal of impurities and provides a high recovery of the purified product.

Characterization Data for 2-(3-Bromo-4-methoxyphenyl)acetic Acid:

| Parameter | Value | Reference |

| Melting Point | 113.3–114.2 °C | [1] |

| ¹H NMR (CDCl₃) | δ 3.56 (s, 2H), 3.89 (s, 3H), 6.86 (d, 1H), 7.19 (dd, 1H), 7.48 (d, 1H) | [1] |

| ¹³C NMR (CDCl₃) | δ 39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, 178.0 | [1] |

Step 2: Synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic Acid

This step involves the homologation of the previously synthesized acetic acid derivative. The Arndt-Eistert reaction is a classic and reliable method for this one-carbon chain extension.[2][3][4][5]

Reaction Scheme:

Figure 3: Arndt-Eistert homologation.

Experimental Protocol:

-

Acid Chloride Formation: 2-(3-Bromo-4-methoxyphenyl)acetic acid (12.4 g, 50.2 mmol) is refluxed with thionyl chloride (11.9 g, 7.3 ml, 100.4 mmol) in an inert solvent like dichloromethane for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a cooled (0 °C) ethereal solution of diazomethane (approximately 2-3 equivalents). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the careful addition of acetic acid.

-

Wolff Rearrangement: The ethereal solution of the diazoketone is added to a suspension of freshly prepared silver oxide (catalytic amount) in water at 50-60 °C. The mixture is stirred until the evolution of nitrogen ceases.

-

The reaction mixture is filtered to remove the silver catalyst, and the aqueous layer is acidified with hydrochloric acid. The resulting precipitate is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-(3-bromo-4-methoxyphenyl)propanoic acid.

Causality and Trustworthiness:

-

Thionyl Chloride: This reagent is a standard choice for converting carboxylic acids to acid chlorides due to its high reactivity and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed.

-

Diazomethane: While highly effective, diazomethane is toxic and explosive. This reaction must be performed with extreme caution in a well-ventilated fume hood using appropriate safety equipment. Safer alternatives like trimethylsilyldiazomethane can also be considered.[5]

-

Silver Oxide Catalyst: Silver oxide is a common and effective catalyst for the Wolff rearrangement, promoting the extrusion of nitrogen and the subsequent 1,2-rearrangement to form a ketene, which is then trapped by water.[3][5]

Characterization Data for 3-(3-Bromo-4-methoxyphenyl)propanoic Acid:

| Parameter | Value | Reference |

| CAS Number | 1857-57-4 | [6] |

| Melting Point | 96-100 °C | [6] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [6] |

| Molecular Weight | 259.10 g/mol | [6] |

Step 3: Synthesis of this compound

The final step is an intramolecular Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution mechanism to form the five-membered ring of the indanone. Polyphosphoric acid (PPA) is a widely used and effective reagent for this type of cyclization, acting as both a catalyst and a solvent.[7]

Reaction Scheme:

Figure 4: Intramolecular Friedel-Crafts acylation.

Experimental Protocol:

-

3-(3-Bromo-4-methoxyphenyl)propanoic acid (10 g, 38.6 mmol) is added to polyphosphoric acid (100 g) in a round-bottom flask equipped with a mechanical stirrer.

-

The mixture is heated to 80-90 °C with vigorous stirring for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography.

-

The hot, viscous mixture is carefully poured onto crushed ice with stirring to decompose the PPA.

-

The resulting solid is collected by vacuum filtration, washed thoroughly with water, and then with a saturated solution of sodium bicarbonate to remove any unreacted starting material.

-

The crude product is then washed again with water until the filtrate is neutral.

-

The solid is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expert Insights:

-

Choice of PPA: The concentration of P₂O₅ in PPA can influence the regioselectivity of the cyclization. For this substrate, standard commercial PPA is generally effective.

-

Reaction Temperature: Careful control of the reaction temperature is crucial. Higher temperatures can lead to charring and the formation of byproducts.

-

Work-up Procedure: The decomposition of PPA is highly exothermic and should be performed cautiously by slowly adding the reaction mixture to a large excess of ice.

Characterization Data for this compound:

| Parameter | Value | Reference |

| CAS Number | 187872-11-3 | |

| Molecular Formula | C₁₀H₉BrO₂ | |

| Molecular Weight | 241.08 g/mol | |

| Melting Point | 150-155 °C | |

| ¹H NMR (CDCl₃, Predicted) | δ 2.70 (t, 2H), 3.10 (t, 2H), 3.95 (s, 3H), 7.25 (s, 1H), 7.85 (s, 1H) | |

| ¹³C NMR (CDCl₃, Predicted) | δ 26.0, 36.5, 56.5, 108.0, 115.0, 125.0, 135.0, 148.0, 155.0, 205.0 |

Conclusion

The synthesis of this compound from 4-methoxyphenylacetic acid is a robust and well-documented process that relies on fundamental organic reactions. By carefully controlling the reaction conditions at each stage—regioselective bromination, Arndt-Eistert homologation, and intramolecular Friedel-Crafts acylation—high yields of the desired product can be achieved. This guide provides the necessary detail and rationale for researchers to confidently undertake this synthesis, contributing to the advancement of pharmaceutical and chemical research.

References

-

Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o1555. [Link]

-

Organic Reactions. (n.d.). The Arndt-Eistert Reaction. Organic Reactions. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Arndt-Eistert Reaction. Cambridge University Press.

-

National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic acid. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(3-Bromo-4-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. Retrieved from [Link]

- BenchChem. (n.d.).

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Wikipedia. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Oliverio, M., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5598-5615. [Link]

Sources

- 1. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. 3-(3-Bromo-4-methoxyphenyl)propanoic acid [myskinrecipes.com]

- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

Friedel-Crafts acylation for 5-Bromo-6-methoxy-1-indanone

An In-Depth Technical Guide to the Friedel-Crafts Acylation of 5-Bromo-6-methoxy-1-indanone

Foreword: Strategic Acylation in Complex Scaffolds

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered in 1877, remains a pivotal transformation in modern organic synthesis.[1][2] Its capacity to forge carbon-carbon bonds and introduce keto functionalities makes it indispensable in the construction of pharmaceutical intermediates and complex molecular architectures.[3] This guide focuses on a nuanced application of this classic reaction: the acylation of this compound. This substrate presents a compelling case study in regioselectivity, where the interplay of activating, deactivating, and sterically hindering groups dictates the reaction's outcome. For researchers in drug development, mastering such selective transformations is key to building molecular diversity and accessing novel therapeutic agents. This document provides a comprehensive framework, grounded in mechanistic principles and field-proven protocols, to successfully navigate the synthesis and functionalization of this valuable indanone scaffold.

Substrate Analysis: this compound

A thorough understanding of the starting material is critical for predicting reactivity and designing a successful synthetic strategy. The this compound molecule contains a trisubstituted aromatic ring fused to a cyclopentanone ring. The reactivity and regioselectivity of a Friedel-Crafts acylation are governed by the cumulative electronic and steric effects of the substituents already present.

-

Activating Group (-OCH₃): The methoxy group at the C6 position is a powerful activating group.[4] Through the resonance effect (+M), its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho (C5 and C7) and para (C3, which is unavailable) positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles.[4] As an activating group, it is a strong ortho, para-director.

-

Deactivating Group (-Br): The bromine atom at the C5 position is a deactivating group due to its electron-withdrawing inductive effect (-I).[5] However, like other halogens, it possesses lone pairs that can participate in resonance, making it an ortho, para-director.[5]

-

Deactivating Group (Carbonyl C=O): The ketone of the indanone ring is a moderate deactivating group, withdrawing electron density from the aromatic ring via both induction and resonance. This deactivation reduces the overall nucleophilicity of the benzene ring.[6]

Regiochemical Prediction: The two available positions for substitution are C4 and C7.

-

Attack at C7: This position is ortho to the strongly activating methoxy group and meta to the deactivating bromo group. The directing effect of the methoxy group is dominant, making C7 the most electron-rich and sterically accessible site for electrophilic attack.

-

Attack at C4: This position is ortho to the bromo group but meta to the powerful methoxy activator. Electrophilic attack at this position is electronically disfavored.

Therefore, the Friedel-Crafts acylation is overwhelmingly predicted to occur at the C7 position .

The Friedel-Crafts Acylation: Mechanism and Causality

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[7][8] The choices made at each step are critical for ensuring a high-yield, selective reaction.

Generation of the Acylium Ion

The first step is the formation of the reactive electrophile, the acylium ion. This is achieved by reacting an acylating agent, typically an acyl chloride or acid anhydride, with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][9]

The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized acylium ion.[8] This ion is a potent electrophile, ready to react with the electron-rich aromatic ring.

Electrophilic Aromatic Substitution

The nucleophilic π-system of the indanone attacks the electrophilic acylium ion. As predicted, this attack occurs at the C7 position, guided by the powerful activating effect of the C6-methoxy group. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the delocalization of the positive charge, particularly by the lone pair of the adjacent methoxy group.

Catalyst Stoichiometry: A Critical Consideration

Unlike many catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[2][10] This is because the carbonyl oxygen of the ketone product is a Lewis base and forms a strong complex with the Lewis acid (e.g., AlCl₃).[2] This complex deactivates the product against further acylation (preventing polyacylation) but also sequesters the catalyst, rendering it inactive.[10][11] Therefore, at least one equivalent of catalyst per mole of ketone is necessary to drive the reaction to completion.

Diagram of the Reaction Mechanism

Caption: Reaction mechanism for the Friedel-Crafts acylation of the indanone substrate.

Experimental Protocol: Synthesis of 7-Acetyl-5-bromo-6-methoxy-1-indanone

This protocol provides a self-validating, step-by-step methodology for the laboratory-scale synthesis. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory, especially when handling corrosive and moisture-sensitive reagents like AlCl₃ and acetyl chloride.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| This compound | 241.08 | 2.41 g (10.0 mmol) | 1.0 |

| Aluminum Chloride (anhydrous) | 133.34 | 1.60 g (12.0 mmol) | 1.2 |

| Acetyl Chloride | 78.50 | 0.86 mL (12.0 mmol) | 1.2 |

| Dichloromethane (DCM, anhydrous) | - | 50 mL | - |

| Concentrated HCl (37%) | - | 10 mL | - |

| Deionized Water & Ice | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Friedel-Crafts acylation.

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain an inert atmosphere throughout the reaction.

-

Substrate Dissolution: Charge the flask with this compound (2.41 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir until the solid is completely dissolved.

-

Cooling: Immerse the flask in an ice-water bath and cool the solution to 0 °C.

-

Lewis Acid Addition: Cautiously add anhydrous aluminum chloride (1.60 g, 12.0 mmol) to the stirred solution in small portions over 10-15 minutes. The addition is exothermic; maintain the internal temperature below 5 °C. A thick, colored slurry may form.

-

Acylating Agent Addition: Dilute acetyl chloride (0.86 mL, 12.0 mmol) with anhydrous dichloromethane (10 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: In a separate beaker, prepare a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (10 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring to decompose the aluminum complex.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Add more DCM if necessary. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 7-acetyl-5-bromo-6-methoxy-1-indanone.

Expected Outcomes and Characterization

The expected product is 7-Acetyl-5-bromo-6-methoxy-1-indanone . The yield after purification should be in the range of 75-90%. The identity and purity of the compound must be confirmed through standard analytical techniques.

-

¹H NMR: Expect to see a new singlet in the aromatic region corresponding to the C4 proton, and a new singlet around 2.5-2.7 ppm corresponding to the methyl protons of the newly introduced acetyl group.

-

¹³C NMR: The spectrum will show two new signals: one for the acetyl carbonyl carbon (around 195-205 ppm) and one for the acetyl methyl carbon (around 25-30 ppm).

-

FT-IR: Look for two distinct carbonyl (C=O) stretching frequencies. One for the indanone ketone (approx. 1710 cm⁻¹) and a new one for the aryl ketone (approx. 1680 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₂H₁₁BrO₃, MW: 283.12 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Conclusion and Field Insights

The Friedel-Crafts acylation of this compound is a robust and highly regioselective transformation, driven by the powerful directing effect of the methoxy group. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity. The stoichiometric requirement for the Lewis acid is a key process parameter that must be respected. The resulting 7-acylated indanone is a versatile intermediate, opening pathways for further functionalization at the newly introduced ketone, making it a valuable building block for constructing complex molecules in medicinal chemistry and materials science.

References

- ACS Publications. (2022).

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]

-

University of Calgary. (n.d.). Directing Groups in SE Ar. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

-

Chemistry Steps. (n.d.). Friedel–Crafts Acylation. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

-

ACS Publications. (n.d.). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

-

MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Thieme. (n.d.). Regioselective Synthesis of Indanones. [Link]

-

ScienceDirect. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]

-

Oxford Academic. (n.d.). Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

ACS Publications. (2025). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

-

Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the Nazarov Cyclization for Substituted Indanone Synthesis: A Technical Guide for Researchers

Indanones are a pivotal class of compounds, forming the structural core of numerous natural products and biologically active molecules, and serving as versatile intermediates in organic synthesis.[1][2][3] The development of efficient and selective methods for their synthesis is therefore of paramount importance to the scientific and drug development community. Among the various synthetic strategies, the Nazarov cyclization has emerged as a powerful tool for constructing the indanone framework.[1][2] This guide provides an in-depth technical exploration of the Nazarov cyclization for the synthesis of substituted indanones, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Core Principle: Understanding the Nazarov Cyclization

The Nazarov cyclization is fundamentally a 4π-electron conrotatory electrocyclization of a pentadienyl cation, which is typically generated from a divinyl ketone precursor.[4][5][6] The reaction proceeds through a series of well-defined steps, initiated by the activation of the ketone by a Lewis or Brønsted acid.[5][6][7] This activation facilitates the formation of a pentadienyl cation, which then undergoes a thermally allowed 4π conrotatory electrocyclization to form an oxyallyl cation.[6][8] The reaction cascade is completed by an elimination of a proton, followed by tautomerization to yield the cyclopentenone product.[6][7]

When applied to the synthesis of indanones, the divinyl ketone substrate is typically an aryl vinyl ketone. The aryl group becomes one of the vinyl components of the reacting system, and its aromaticity is transiently disrupted during the cyclization process.[9]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nazarov Cyclization [organic-chemistry.org]

- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 7. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Profile of 5-Bromo-6-methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-6-methoxy-1-indanone, a substituted indanone derivative of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and comparative data from closely related analogs to present a robust, predicted spectroscopic profile. This approach, rooted in structure-activity relationships, offers a reliable framework for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Indanone Core and the Impact of Substitution

The 1-indanone scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] The physicochemical and pharmacological properties of indanone derivatives are heavily influenced by the nature and position of substituents on the aromatic ring. In the case of this compound (Figure 1), the presence of an electron-withdrawing bromine atom and an electron-donating methoxy group creates a unique electronic environment that directly impacts its spectroscopic signature. Understanding these effects is paramount for unambiguous structural elucidation.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from the analysis of substituent effects on the indanone framework, with comparative data from 5-bromo-1-indanone, 5-methoxy-1-indanone, and 6-methoxy-1-indanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide key information regarding the proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a deuterated solvent such as CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~2.75 | Triplet | ~6.0 | Aliphatic methylene protons adjacent to a carbonyl group and another methylene group. |

| H-3 | ~3.15 | Triplet | ~6.0 | Aliphatic methylene protons adjacent to an aromatic ring and another methylene group. |

| H-4 | ~7.85 | Singlet | - | Aromatic proton deshielded by the adjacent carbonyl group and the bromine atom. |

| H-7 | ~7.05 | Singlet | - | Aromatic proton shielded by the methoxy group. |

| -OCH₃ | ~3.95 | Singlet | - | Methoxy group protons. |

Causality of Signal Assignment:

-

Aliphatic Protons (H-2 and H-3): The characteristic triplet signals for the two methylene groups in the five-membered ring are expected, similar to other 1-indanone derivatives.[1][2]

-

Aromatic Protons (H-4 and H-7): The substitution pattern on the benzene ring leaves two aromatic protons. The proton at position 4 (H-4) is ortho to the carbonyl group and meta to the bromine, leading to a significant downfield shift. The proton at position 7 (H-7) is ortho to the electron-donating methoxy group, resulting in an upfield shift. Due to the substitution pattern, these protons are expected to appear as singlets.

-

Methoxy Protons (-OCH₃): The methoxy group protons will appear as a sharp singlet in the typical region for such functional groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (C-1) | ~205 | Carbonyl carbon of a five-membered ring ketone. |

| C-2 | ~26 | Aliphatic methylene carbon adjacent to the carbonyl group. |

| C-3 | ~37 | Aliphatic methylene carbon adjacent to the aromatic ring. |

| C-3a | ~153 | Aromatic quaternary carbon adjacent to the carbonyl group. |

| C-4 | ~128 | Aromatic CH carbon. |

| C-5 | ~115 | Aromatic quaternary carbon attached to the bromine. |

| C-6 | ~158 | Aromatic quaternary carbon attached to the methoxy group. |

| C-7 | ~108 | Aromatic CH carbon. |

| C-7a | ~135 | Aromatic quaternary carbon at the ring junction. |

| -OCH₃ | ~56 | Methoxy group carbon. |

Expert Insights on Carbon Assignments:

-

Carbonyl Carbon (C-1): The chemical shift of the carbonyl carbon is a hallmark of the indanone core.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon bearing the methoxy group (C-6) will be the most downfield-shifted aromatic carbon due to the oxygen's electron-donating resonance effect. Conversely, the carbon bearing the bromine atom (C-5) will also be influenced, and its chemical shift is predicted based on additive substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum will highlight the key functional groups present in the molecule. The predicted major absorption bands are listed in Table 3.

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (Ketone) | ~1700 - 1720 | Stretching |

| C=C (Aromatic) | ~1580 - 1600 and ~1470 - 1490 | Stretching |

| C-H (Aromatic) | ~3050 - 3100 | Stretching |

| C-H (Aliphatic) | ~2850 - 2960 | Stretching |

| C-O (Methoxy) | ~1250 - 1280 (asymmetric) and ~1020 - 1050 (symmetric) | Stretching |

| C-Br | ~550 - 650 | Stretching |

Self-Validating Protocol for IR Analysis: The presence of a strong absorption band around 1710 cm⁻¹ is a primary indicator of the indanone carbonyl group. This, in conjunction with the characteristic aromatic and aliphatic C-H and C-O stretching frequencies, provides a high degree of confidence in the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity: [M]⁺ at m/z 240 and [M+2]⁺ at m/z 242, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight is 241.08 g/mol .[3]

-

Key Fragmentation Patterns:

-

Loss of CO: A fragment ion resulting from the loss of a neutral carbon monoxide molecule ([M-CO]⁺) is a characteristic fragmentation of cyclic ketones.

-

Loss of CH₃: A fragment corresponding to the loss of a methyl radical from the methoxy group ([M-CH₃]⁺) is also anticipated.

-

Loss of Br: Fragmentation involving the loss of a bromine radical ([M-Br]⁺) is another likely pathway.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

-

Instrument Parameters (¹H NMR):

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Employ a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Instrument Parameters (¹³C NMR):

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Caption: Workflow for FTIR-ATR data acquisition.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]

-

-

Data Acquisition (FTIR):

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry analysis.

-

Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

For direct analysis, place a small amount of the solid sample on a direct insertion probe.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.[1]

-

-

Mass Analysis:

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.

-

Comparative Analysis with Analogs

The predicted spectroscopic data for this compound can be better understood by comparing it with the known data of its simpler analogs.

-

5-Bromo-1-indanone: The ¹H NMR spectrum of this compound will show a more complex aromatic region due to spin-spin coupling between the aromatic protons.[2] The aliphatic region will be similar to the target molecule.

-

5-Methoxy-1-indanone: The ¹H NMR spectrum of this analog will also display a more complex aromatic splitting pattern.[4] Its IR spectrum will show the characteristic C-O stretches of the methoxy group, but the C=O stretch may be at a slightly different frequency due to the electronic effect of the methoxy group alone.

-

6-Methoxy-1-indanone: This analog provides a good comparison for the effect of the methoxy group at a different position on the aromatic ring, which will be reflected in the chemical shifts of the aromatic protons and carbons.

By analyzing the incremental shifts and changes in the spectra of these analogs, a highly accurate prediction for the spectroscopic data of this compound can be achieved.

Conclusion

This technical guide provides a comprehensive, predicted spectroscopic profile of this compound based on established principles and comparative data. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with robust experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related indanone derivatives. The self-validating nature of the combined spectroscopic techniques ensures a high level of confidence in the structural elucidation of this compound.

References

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Available from: [Link]

-

PubChem. 5-Methoxyindan-1-one. Available from: [Link]

-

PubChem. 5,6-Dimethoxy-1-indanone. Available from: [Link]

-

NIST. 5,6-Dimethoxy-1-indanone. In: NIST Chemistry WebBook. Available from: [Link]

Sources

Mass Spectrometry of 5-Bromo-6-methoxy-1-indanone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-6-methoxy-1-indanone, a substituted indanone derivative of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the expected mass spectrum, fragmentation patterns, and the experimental considerations for its analysis, primarily focusing on electron ionization (EI) mass spectrometry.

Introduction to this compound and its Mass Spectrometric Characterization

This compound is a halogenated aromatic ketone with the molecular formula C₁₀H₉BrO₂ and a molecular weight of approximately 241.08 g/mol .[1][2] Its structure, featuring an indanone core with bromo and methoxy substituents on the aromatic ring, presents a unique fragmentation profile in mass spectrometry. Understanding this profile is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a compound like this compound, electron ionization (EI) is a common and effective ionization method.[4][5] In EI-MS, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions.[5] The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information.

The Anticipated Mass Spectrum: Key Features

The mass spectrum of this compound is predicted to exhibit several key features that are diagnostic of its structure.

The Molecular Ion Peak (M⁺•) and the Bromine Isotopic Pattern

A hallmark of the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[6][7] This results in two prominent peaks in the molecular ion region, separated by 2 m/z units, with an intensity ratio of roughly 1:1.[4][7]

For this compound (C₁₀H₉BrO₂), the expected molecular ion peaks will be:

-

M⁺•: at m/z 240 (corresponding to the molecule containing ⁷⁹Br)

-

[M+2]⁺•: at m/z 242 (corresponding to the molecule containing ⁸¹Br)

The observation of this characteristic doublet with near-equal intensities is a strong indicator of the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pathways

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing it to fragment in predictable ways.[5] The fragmentation of this compound will be governed by the stability of the resulting ions and neutral losses, primarily influenced by the ketone, methoxy, and bromo functional groups, as well as the indanone ring system.

The primary fragmentation pathways are expected to be initiated by alpha-cleavage adjacent to the carbonyl group, a common fragmentation mechanism for ketones.[8]

Alpha-Cleavage and Subsequent Fragmentations

The bonds adjacent to the carbonyl group are susceptible to cleavage. For this compound, this can lead to several key fragment ions.

Diagram of Key Fragmentation Pathways

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-6-methoxy-1-indanone

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 5-Bromo-6-methoxy-1-indanone, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is paramount for ensuring consistent product quality, predicting bioavailability, and establishing appropriate storage and handling conditions. This document details field-proven, step-by-step protocols for determining thermodynamic solubility and for conducting a full, ICH-compliant forced degradation study. The causality behind experimental choices is explained, and all methodologies are designed as self-validating systems. This guide is intended to serve as a practical resource for the robust characterization of this and structurally related molecules.

Introduction: The Critical Role of Solubility and Stability in Drug Development

This compound is a substituted indanone derivative with significant potential as a building block in the synthesis of various biologically active compounds. The indanone core is a privileged structure found in numerous pharmaceuticals, including agents for the treatment of neurodegenerative diseases.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its solubility and stability is a prerequisite for successful drug development.

-

Solubility directly influences bioavailability, dissolution rate, and the feasibility of formulation development. Poor aqueous solubility can be a major impediment to achieving therapeutic efficacy.[2]

-

Stability assessment is crucial for identifying potential degradation products, which may be inactive or, in some cases, toxic.[3] These studies inform the selection of appropriate storage conditions, packaging, and the establishment of a retest period or shelf life, all of which are regulatory requirements.[4]

This guide will provide detailed methodologies to empower researchers to confidently assess these critical attributes of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on experimental studies.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₀H₉BrO₂ | [5] |

| Molecular Weight | 241.08 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 150-155 °C | [5] |

| CAS Number | 187872-11-3 | [5] |

| SMILES | COc1cc2C(=O)CCc2cc1Br | [5] |

| InChI Key | UOPZFPWKIZTDRV-UHFFFAOYSA-N | [5] |

Thermodynamic Solubility Assessment

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and represents its true solubility.[2] The shake-flask method is the gold standard for its determination.[6]

Rationale for Solvent Selection

The "like dissolves like" principle guides solvent selection. This compound possesses both nonpolar (aromatic ring, cyclopentane backbone) and polar (ketone, methoxy, bromo) functionalities. Therefore, a range of solvents with varying polarities should be evaluated. Based on the structure and data for similar indanone compounds, we can predict its general solubility behavior.[7][8]

Table of Recommended Solvents for Solubility Screening:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | Phosphate Buffered Saline (PBS) pH 7.4 | Low | High polarity of water relative to the largely hydrophobic molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | Dipole-dipole interactions with the ketone and methoxy groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capability with the ketone group. |

| Nonpolar/Weakly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | High | Favorable interactions with the aromatic and aliphatic portions of the molecule. |

Experimental Workflow for Thermodynamic Solubility

The following diagram outlines the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. [9]2. Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. [10] * Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid: Place the solid compound in an oven at 80°C. [4] * Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [11]A control sample should be wrapped in aluminum foil to exclude light.

-

-

-

Sampling and Analysis:

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

For acid and base hydrolysis, neutralize the samples with an equimolar amount of base or acid, respectively, before dilution.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

-